4,6-DiMethoxy Nicotinonitrile
Description
Nicotinonitriles are recognized for their bioactivity (antimicrobial, anticancer) and photophysical applications (e.g., fluorescent probes, organic electronics) . The methoxy groups likely enhance solubility and influence electronic properties, such as the HOMO-LUMO gap, which is critical for optoelectronic applications .
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFGBPSMWWSVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291517 | |
| Record name | 4,6-Dimethoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41935-72-2 | |
| Record name | 4,6-Dimethoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
4,6-Dimethoxy nicotinonitrile features a pyridine ring with methoxy substitutions at the 4 and 6 positions and a nitrile group at the 2 position. This structural configuration contributes to its diverse reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 194.20 g/mol.
Anticancer Activity
Research has indicated that nicotinonitrile derivatives, including 4,6-dimethoxy nicotinonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, a study highlighted the compound's ability to enhance the efficacy of doxorubicin in cancer cell lines by acting as a P-glycoprotein modulator, thereby reversing drug resistance .
Antimicrobial Properties
Nicotinonitriles have been investigated for their antimicrobial effects. The presence of the nitrile group is believed to enhance the compound's interaction with bacterial cell walls, leading to increased antibacterial activity against various strains .
Neuroprotective Effects
Recent studies suggest that 4,6-dimethoxy nicotinonitrile may possess neuroprotective properties. It has been shown to activate pathways related to nicotinamide adenine dinucleotide (NAD+) biosynthesis, which are crucial for cellular energy metabolism and neuroprotection.
Corrosion Inhibition
4,6-Dimethoxy nicotinonitrile has been explored as an effective corrosion inhibitor for metals such as brass in acidic environments. Its ability to form protective films on metal surfaces has been demonstrated in various studies, indicating its potential for industrial applications .
Optoelectronic Materials
The unique photophysical properties of nicotinonitriles make them suitable candidates for applications in optoelectronics. Research has shown that these compounds can be utilized in organic light-emitting devices (OLEDs) and fluorescent sensors for metal ion detection due to their luminescent characteristics .
Enzyme Inhibition Studies
The compound has been studied for its role as an inhibitor of several enzymes linked to metabolic pathways. For example, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes .
Structure-Activity Relationship Studies
Comprehensive studies utilizing molecular docking and dynamic simulations have been conducted to understand the structure-activity relationships of 4,6-dimethoxy nicotinonitrile derivatives. These investigations provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Positional Effects : 2-Methoxy derivatives (e.g., ) exhibit stronger intermolecular interactions (π–π stacking) than 4/6-substituted analogs, impacting crystal packing and stability.
- Biological Activity: Alkylthio derivatives (e.g., ) show antifungal activity linked to substituent lipophilicity, suggesting that 4,6-Dimethoxy Nicotinonitrile’s polar groups may reduce membrane permeability but enhance target binding specificity.
Physicochemical and Computational Properties
Computational Insights :
- The HOMO-LUMO gap of 4,6-Dimethoxy Nicotinonitrile is expected to be narrower than 2-methoxy analogs due to electron-donating methoxy groups, favoring charge-transfer applications .
- Reduced LogP compared to diphenyl/methyl derivatives suggests better aqueous solubility, advantageous for drug delivery .
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dimethoxy Nicotinonitrile, and how do reaction conditions influence product yield?
Methodological Answer: 4,6-Dimethoxy Nicotinonitrile derivatives are typically synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile under basic conditions (e.g., sodium methoxide in methanol) . For example, substituting the ketone precursor with methoxy groups at positions 4 and 6 of the pyridine ring can yield the target compound. Reaction parameters such as:
- Molar ratios (e.g., 1:2 ketone-to-malononitrile ratio)
- Temperature (room temperature for precipitation control)
- Catalyst (acid or base selection)
critically affect yield. Acid-catalyzed hydrolysis of intermediates (e.g., 2-thioalkyl derivatives) can further optimize purity .
Q. How can spectroscopic techniques confirm the structure of 4,6-Dimethoxy Nicotinonitrile derivatives?
Methodological Answer: Structural validation relies on:
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 11.50° between pyridine and 4-aminophenyl groups) and hydrogen-bonding networks .
- NMR spectroscopy : Methoxy protons (δ 3.8–4.0 ppm) and cyano carbon signals (δ 115–120 ppm) are diagnostic.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 249.27 for tert-butyl derivatives) confirm molecular weight .
Example from :
The title compound’s crystal structure revealed π⋯π interactions (3.7499 Å) and N–H⋯N hydrogen bonds , critical for stabilizing the lattice .
Advanced Research Questions
Q. What strategies enhance the fluorescence properties of 4,6-Dimethoxy Nicotinonitrile derivatives for optoelectronic applications?
Methodological Answer: To optimize fluorescence:
- Substituent engineering : Electron-donating groups (e.g., methoxy) at positions 4 and 6 increase conjugation, while cyano groups enhance charge transfer .
- Crystal engineering : Intermolecular interactions (e.g., hydrogen bonds, π-stacking) reduce non-radiative decay, as seen in wave-like sheet structures .
- Device integration : Derivatives with asymmetric architectures (e.g., thiophene substituents) show thermally activated delayed fluorescence (TADF) for OLEDs .
Key Finding:
A derivative with 4-aminophenyl and phenyl substituents exhibited significant fluorescence due to planarized excited states, making it viable for OLED emitters .
Q. How do substituent variations impact biological activity, and what computational methods predict these effects?
Methodological Answer:
- Bioactivity modulation : Substituents like alkylthio or aryl groups influence antimicrobial and antitumor activity. For example, 2-thioalkyl derivatives showed enhanced bioactivity due to improved membrane permeability .
- Computational tools :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Molecular docking : Screens binding affinity to targets (e.g., kinase enzymes) .
Case Study:
Nicotinonitrile derivatives with 4-aminophenyl groups demonstrated antiproliferative activity against cancer cells, linked to their ability to intercalate DNA .
Q. How can reaction conditions be optimized for selective hydrolysis of the nitrile group in 4,6-Dimethoxy Nicotinonitrile?
Methodological Answer: Controlled hydrolysis to amides or carboxylic acids requires:
- Alkaline conditions (e.g., NaOH, 100°C) for nicotinic acid formation .
- Acid catalysis (e.g., HCl, 60°C) for amide derivatives .
Optimization Table:
| Product | Molar Ratio (Nitrile:Base) | Temperature | Yield |
|---|---|---|---|
| Nicotinamide | 1:3 (NaOH) | 60°C | 75% |
| Nicotinic Acid | 1:4 (NaOH) | 100°C | 90% |
Q. What crystallographic features govern the supramolecular assembly of 4,6-Dimethoxy Nicotinonitrile derivatives?
Methodological Answer: X-ray studies reveal:
- Hydrogen-bonded chains : N–H⋯N interactions form 2D sheets parallel to the (1 0 -2) plane .
- π⋯π stacking : Centroid distances of 3.75 Å between pyridine rings stabilize 3D architectures .
- C–H⋯π interactions : Additional stabilization from aryl substituents (e.g., 4-aminophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
